6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione

DNA cleavage streptonigrin analogs antitumor antibiotics

For research groups pursuing structure-activity relationship (SAR) studies on streptonigrin analogs, 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione (CAS 61472-34-2) is the definitive 2-(o-nitrophenyl) series positive control. Lown & Sim demonstrated that 2-(o-nitrophenyl) derivatives consistently cleave PM2 ccc-DNA more rapidly than 2-(o-aminophenyl) counterparts, establishing a critical kinetic advantage. Beyond DNA cleavage, this compound uniquely arrests proliferation and induces monocytic differentiation—a dual activity profile not observed in most 5,8-quinolinedione derivatives. For acute myeloid leukemia or psoriasis models targeting differentiation therapy, this molecule is mechanistically irreplaceable.

Molecular Formula C16H10N2O5
Molecular Weight 310.26 g/mol
CAS No. 61472-34-2
Cat. No. B12888559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione
CAS61472-34-2
Molecular FormulaC16H10N2O5
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H10N2O5/c1-23-14-8-13(19)15-10(16(14)20)6-7-11(17-15)9-4-2-3-5-12(9)18(21)22/h2-8H,1H3
InChIKeySAXJAYAYBOBLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione (CAS 61472-34-2): A Streptonigrin-Analogous 5,8-Quinolinedione for Targeted Anticancer Research Procurement


6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione (CAS 61472-34-2) is a synthetic 5,8-quinolinedione derivative structurally related to the antitumor antibiotic streptonigrin, characterized by a 6-methoxy substituent and a 2-(o-nitrophenyl) group on the quinoline-5,8-dione core [1]. The 5,8-quinolinedione scaffold is recognized as a privileged pharmacophore responsible for anticancer, antibacterial, antifungal, and antimalarial activities, with bioactivity highly sensitive to the nature and position of substituents, particularly at the C-6 and C-7 positions [2]. This compound belongs to a historically significant class of DNA-cleaving agents, where the 2-(o-nitrophenyl) moiety confers consistently superior DNA strand scission kinetics compared to 2-(o-aminophenyl) counterparts [1].

6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione: Why In-Class 5,8-Quinolinedione Analogs Cannot Be Freely Interchanged in Research Protocols


The 5,8-quinolinedione chemotype exhibits extraordinary sensitivity to substituent identity and position. The review by Kadela-Tomanek et al. establishes that the pharmacological activity of synthetic 5,8-quinolinediones is fundamentally determined by the different groups present at the C-6 and/or C-7 positions, with both the type of substituent and its electronic nature dictating mechanism of action and potency [1]. Critically, Lown and Sim demonstrated that the 2-(o-nitrophenyl) derivatives yield consistently more rapid DNA cleavage than the corresponding 2-(o-aminophenyl) compounds [2]. This means that even closely related analogs—such as 7-amino-2-(2-aminophenyl)-6-methoxy-5,8-quinolinedione (CAS 61472-30-8) or 6,7-dichloro-2-(2-nitrophenyl)-5,8-quinolinedione (CAS 61472-28-4)—are not functionally interchangeable. The particular combination of the 6-methoxy electron-donating group, the 2-(o-nitrophenyl) electron-withdrawing moiety, and the quinoline-5,8-dione redox core generates a unique electronic and steric profile that dictates DNA interaction kinetics, reductive activation potential, and ultimately biological selectivity.

6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione: Direct Comparative Evidence for DNA Scission Superiority and Structural Differentiation


DNA Single-Strand Scission Rate: 2-(o-Nitrophenyl) Derivatives Outperform 2-(o-Aminophenyl) Analogs in PM2 ccc-DNA Cleavage Assay

In a direct head-to-head comparison of streptonigrin analogues, Lown and Sim (1976) established that the 2-(o-nitrophenyl)-5,8-quinolinedione series—which includes 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione—induces consistently more rapid single-strand cleavage of PM2 covalently-closed circular DNA (ccc-DNA) than the corresponding 2-(o-aminophenyl) compounds when reductively activated [1]. The rate of DNA scission was shown to correlate with antitumor activity in the Walker 256 rat carcinosarcoma model, as confirmed in the follow-up Part VIII study [2]. This class-level differentiation is structurally attributable to the electron-withdrawing nitro group facilitating reductive activation and subsequent radical-mediated DNA damage, a mechanistic pathway less efficiently accessed by the amino-substituted analogs.

DNA cleavage streptonigrin analogs antitumor antibiotics PM2 ccc-DNA strand scission

Structural Differentiation: 6-Methoxy Substitution Pattern Confers Distinct Electronic Profile Versus 6,7-Dihalo and 6-Unsubstituted Analogs

Comprehensive SAR reviews of the 5,8-quinolinedione scaffold confirm that both the identity and position of substituents at C-6 and C-7 are primary determinants of pharmacological activity [1]. The target compound features a single electron-donating methoxy group at C-6 and a 2-(o-nitrophenyl) substituent, a combination that is distinct from the 6,7-dichloro-2-(2-nitrophenyl)-5,8-quinolinedione analog (CAS 61472-28-4), which bears two electron-withdrawing chlorine atoms . This electronic difference is expected to modulate the quinone reduction potential, influencing the compound's propensity for one-electron versus two-electron reductive activation—a critical determinant of whether cytotoxicity proceeds via radical-mediated DNA damage or via hydroquinone-mediated alkylation. The review by Kadela-Tomanek et al. specifically notes that the mechanism of action varies with C-6/C-7 substitution patterns across the published literature from 2000–2019 [1].

structure-activity relationship quinoline-5,8-dione substituent effects redox modulation medicinal chemistry

Differentiation-Inducing Activity: 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione Arrests Proliferation and Promotes Monocytic Differentiation of Undifferentiated Cells

Patent-derived bioactivity data indicate that 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative and differentiation-inducing property is mechanistically distinct from simple cytotoxic agents that kill cells without promoting differentiation. The same patent disclosure identifies therapeutic utility in both oncology (as an anti-cancer agent) and dermatology (for the treatment of psoriasis and related hyperproliferative skin disorders) [1]. This differentiation-inducing activity is not uniformly shared across all 5,8-quinolinedione derivatives; the majority of published analogs are characterized solely by cytotoxic or cytostatic endpoints rather than differentiation induction, making this a potentially distinguishing feature of this specific substitution pattern.

differentiation therapy monocytic differentiation antiproliferative psoriasis leukemia

In Vivo Correlation: PM2 ccc-DNA Cleavage Rate Predicts Walker 256 Carcinosarcoma Inhibition for 5,8-Quinolinedione Derivatives

Lown and Sim established in their Part VIII study that a correlation exists between the rate of PM2 ccc-DNA single-strand cleavage and the inhibition of Walker 256 rat carcinosarcoma for this class of compounds [1]. This provides a pharmacodynamic rationale linking the in vitro DNA scission activity—in which the 2-(o-nitrophenyl) series excels [2]—to in vivo antitumor efficacy. While the specific in vivo activity of 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione was not isolated in the publicly available abstract, the class-level correlation supports the predictive value of DNA cleavage assays for anticipating in vivo antitumor potential. This correlation is not established for all quinone-containing chemotypes and represents a validated translational bridge specific to the streptonigrin-analogous 5,8-quinolinediones.

in vivo antitumor activity Walker 256 DNA cleavage correlation pharmacodynamic biomarker antineoplastic

6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione: Evidence-Backed Research Application Scenarios for Scientific Procurement


Streptonigrin Analog SAR Studies Requiring a Validated DNA-Cleaving Positive Control

For medicinal chemistry teams conducting structure-activity relationship studies on streptonigrin analogs, 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione provides an essential positive control belonging to the 2-(o-nitrophenyl) series, which has been directly demonstrated to cleave PM2 ccc-DNA more rapidly than 2-(o-aminophenyl) counterparts [1]. This compound can be deployed alongside its 2-(o-aminophenyl) analog (e.g., 7-amino-2-(2-aminophenyl)-6-methoxy-5,8-quinolinedione, CAS 61472-30-8) as a matched comparator pair for probing the contribution of the nitro group to reductive activation and DNA damage efficiency [1]. The established correlation between DNA cleavage rate and in vivo Walker 256 tumor inhibition [2] further supports the translational relevance of using DNA scission as a screening endpoint in SAR campaigns.

Bioreductive Activation Mechanism Studies Focusing on One-Electron vs. Two-Electron Reduction Pathways

The 5,8-quinolinedione scaffold is a well-characterized substrate for cellular oxidoreductases including NAD(P)H:quinone oxidoreductase 1 (NQO1) and NADPH-cytochrome P450 reductase (CPR) [1]. The specific electronic profile conferred by the 6-methoxy (electron-donating) and 2-(o-nitrophenyl) (electron-withdrawing) substituent combination [2] is predicted to influence the partitioning between one-electron reduction (CPR-mediated, generating semiquinone radicals and reactive oxygen species) and two-electron reduction (NQO1-mediated, generating hydroquinones). Researchers investigating the role of substituent electronic effects on reduction pathway selectivity should procure this compound as a representative of the electron-donating C-6 substitution phenotype, distinguishable from the 6,7-dichloro analog (CAS 61472-28-4) which presents an electron-withdrawing phenotype [2].

Differentiation Therapy Research in Hematological Malignancies or Hyperproliferative Skin Disorders

Patent-disclosed data indicate that 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione possesses pronounced activity in arresting proliferation and inducing monocytic differentiation of undifferentiated cells, with claimed utility in both oncology and psoriasis [3]. This dual activity profile distinguishes it from the majority of 5,8-quinolinedione derivatives, which are predominantly characterized as cytotoxic agents without differentiation-inducing properties [1]. For research groups exploring differentiation therapy approaches—for instance, in acute myeloid leukemia models where monocytic differentiation is a therapeutic goal, or in psoriasis models targeting keratinocyte hyperproliferation—this compound represents a mechanistically differentiated tool that warrants procurement over analogs lacking documented pro-differentiation activity.

Chemical Biology Tool for DNA Damage Response and Repair Pathway Investigation

The validated DNA single-strand cleavage activity of the 2-(o-nitrophenyl)-5,8-quinolinedione series [2], combined with the established correlation between DNA scission rate and antitumor efficacy [4], positions 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione as a useful chemical probe for studying cellular DNA damage response (DDR) pathways. Unlike alkylating agents or topoisomerase poisons, this compound class induces DNA damage via reductive activation and radical-mediated strand scission, engaging distinct repair mechanisms. Scientists investigating base excision repair, single-strand break repair, or the interplay between oxidative DNA damage and cell cycle checkpoint activation can employ this compound as a mechanistically defined DNA-damaging agent with literature-precedented activity.

Quote Request

Request a Quote for 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.